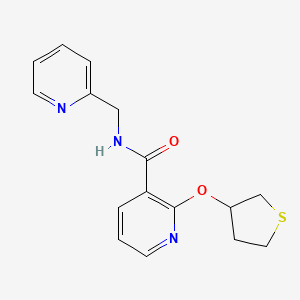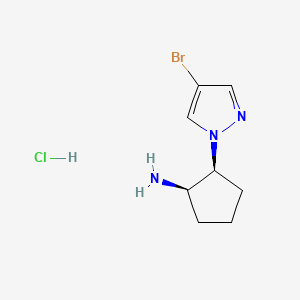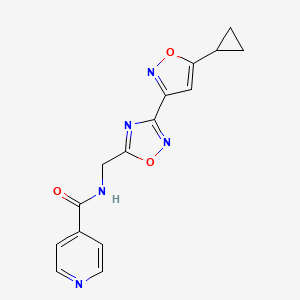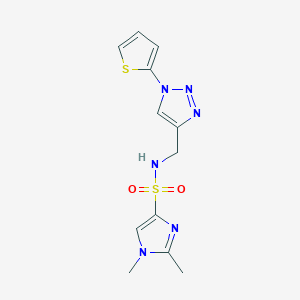
N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of acetaminophen (also known as paracetamol), which is a widely used over-the-counter medication . Acetaminophen is known to be a potent and selective reversible inhibitor of COX-2 .
Synthesis Analysis
While specific synthesis methods for “N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide” are not available, acetaminophen is typically synthesized from p-aminophenol reacting with acetic anhydride .Molecular Structure Analysis
The molecular structure of a compound similar to the one you’re interested in, acetaminophen, is given by the formula C8H9NO2 . It’s important to note that the actual structure of “this compound” may differ.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound similar to the one you’re interested in, acetaminophen, include a molecular weight of 151.16 g/mol, a density of 1.3±0.1 g/cm3, and a boiling point of 387.8±25.0 °C at 760 mmHg .科学的研究の応用
Structural Analysis and Synthesis
N-(4-acetamidophenyl)-2-oxo-2H-chromene-3-carboxamide and related compounds have been analyzed for their crystal structures, revealing that these molecules are essentially planar and exhibit anti conformations with respect to the C—N rotamer of the amide. The relative positions of the C3arom—C2arom bond of the chromone ring and the carbonyl group of the amide exhibit cis geometries, suggesting potential for diverse chemical interactions and activities (Gomes et al., 2015).
Antioxidant and Antibacterial Properties
One-pot, three-component synthesis protocols have been developed for the synthesis of derivatives of this compound, showcasing their antioxidant and antibacterial properties. These compounds were synthesized through reactions involving salicylaldehydes, substituted acetoacetanilides, and indoles, demonstrating significant antibacterial activity against various strains and good antioxidant activity (Subbareddy & Sumathi, 2017). Additionally, solvent-free synthesis methods have been developed for these compounds, further indicating their potential as biologically active molecules (Chitreddy & Shanmugam, 2017).
Chemosensor Applications
The compound has also been evaluated for its utility in chemosensory applications, particularly for the detection of Cu2+ and H2PO4− ions. A study demonstrated that a derivative of this compound showed an "on-off-on" fluorescence response toward these ions, highlighting its potential as a highly selective fluorescence chemosensor (Meng et al., 2018).
Anticholinesterase Activity
Further research into this compound derivatives has revealed their potential in treating neurodegenerative diseases through anticholinesterase activity. Studies have synthesized and tested various derivatives against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), discovering compounds with significant inhibitory activity, providing a foundation for developing new therapeutic agents for diseases such as Alzheimer's (Ghanei-Nasab et al., 2016).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O4/c1-11(21)19-13-6-8-14(9-7-13)20-17(22)15-10-12-4-2-3-5-16(12)24-18(15)23/h2-10H,1H3,(H,19,21)(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPUSKUQAQXHPQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(2-([1,1'-Biphenyl]-4-yl)-2-hydroxypropyl)-3-(2,6-difluorophenyl)urea](/img/structure/B2841600.png)
![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2841601.png)
![9-[3-methoxy-4-(2-propynyloxy)phenyl]-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B2841603.png)



![ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B2841609.png)
![(1R,5S)-N-(4-chlorobenzyl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2841610.png)

![{3-[(4-acetylpiperazinyl)sulfonyl]phenyl}-N-(2-pyridyl)carboxamide](/img/structure/B2841613.png)


![3-(2,5-Dimethoxyphenyl)-1,4,6-triazatricyclo[6.2.2.0~2,7~]dodec-2(7)-ene-5-thione](/img/structure/B2841618.png)
